N'-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide
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Overview
Description
“N’-[(1E)-(3-chloro-4-methoxyphenyl)methylidene]-4-methylbenzohydrazide” is a small molecule . It belongs to the class of organic compounds known as benzoic acids and derivatives . These are organic compounds containing a carboxylic acid substituent attached to a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a mixture of 4-chlorobenzohydrazide and 2-nitrobenzaldehyde, in ethanol, was heated under reflux for 2 hours. On cooling, the precipitated crude product was filtered, washed with cold ethanol, dried and recrystallised from ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like FT-IR and FT-Raman spectroscopy . The vibrational analysis was aided by an electronic structure calculation based on the B3LYP/6-311++G (d,p) basis set . The molecular equilibrium geometries, IR and Raman intensities, and harmonic vibrational frequencies were computed .Chemical Reactions Analysis
The selective and efficient C–H methylation of sp2 and sp3 carbon centres has become a powerful transformation in the synthetic toolbox . Due to the potential for profound changes to physicochemical properties attributed to the installation of a “Magic Methyl” group at a strategic site in a lead compound, such techniques have become highly desirable in modern drug discovery .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed . The thermodynamic properties of the title compound were calculated at different temperatures, revealing the correlations between heat capacity ©, entropy (S) and enthalpy changes (H) with temperatures .Scientific Research Applications
Structural and Theoretical Studies
- X-ray and Spectroscopic Characterization : The structure of similar hydrazide compounds has been characterized using techniques like X-ray single crystal diffraction, IR-NMR spectroscopy, and quantum chemical computational methods. These studies provide insights into the molecular geometry, vibrational frequencies, and potential applications in fields like materials science (Inkaya et al., 2012).
Antimicrobial and Antitumor Activity
- Antimicrobial and Antitumor Potential : Research on hydrazide derivatives has shown promising results in antimicrobial activities against various bacteria and fungi. Additionally, some derivatives have demonstrated significant antiproliferative activity against human tumor cell lines, indicating their potential as chemotherapeutic agents (Kaya et al., 2017).
Nonlinear Optical Properties
- Optical Applications : Studies on hydrazones, which are closely related to hydrazide derivatives, have revealed their potential in nonlinear optical applications. These compounds exhibit properties like two-photon absorption, making them candidates for optical device applications like optical limiters and switches (Naseema et al., 2010).
Enzyme Inhibition
- Enzymatic Inhibition : Some novel heterocyclic compounds derived from similar hydrazides have shown significant inhibition of enzymes like lipase and α-glucosidase. This suggests potential applications in the treatment of diseases like diabetes or in drug development (Bekircan et al., 2015).
DNA Interaction
- Interaction with DNA : Research on Schiff base compounds derived from N'-substituted benzohydrazide has shown that these compounds can interact with DNA, particularly through intercalation. This opens up potential applications in fields like gene therapy and molecular biology (Sirajuddin et al., 2013).
Metal Complex Formation
- Metal Complexes and Biological Activity : The formation of metal complexes with hydrazide derivatives has been explored, showing that these complexes exhibit biological activities against various bacteria. This suggests applications in antimicrobial research (Ahmed et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11-3-6-13(7-4-11)16(20)19-18-10-12-5-8-15(21-2)14(17)9-12/h3-10H,1-2H3,(H,19,20)/b18-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOXGHGEGDITLV-VCHYOVAHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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